6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core
Properties
IUPAC Name |
6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-22-16(20)14-12-7-8-19(9-13(12)24-15(14)18)17(21)23-10-11-5-3-2-4-6-11/h2-6H,7-10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQBSOVIFCAAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112646 | |
| Record name | Thieno[2,3-c]pyridine-3,6(5H)-dicarboxylic acid, 2-amino-4,7-dihydro-, 3-methyl 6-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421312-16-4 | |
| Record name | Thieno[2,3-c]pyridine-3,6(5H)-dicarboxylic acid, 2-amino-4,7-dihydro-, 3-methyl 6-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421312-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-c]pyridine-3,6(5H)-dicarboxylic acid, 2-amino-4,7-dihydro-, 3-methyl 6-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine core.
Introduction of Amino and Carboxylic Acid Groups: Amino and carboxylic acid groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the benzyl and methyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Overview
6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the thieno[2,3-c]pyridine family. Its unique structure, characterized by a bicyclic system containing sulfur and nitrogen atoms along with two carboxylate groups and various substituents, suggests significant potential in medicinal chemistry. This article explores its applications, particularly in drug development and biological research.
Anti-inflammatory Potential
The compound's potential as an anti-inflammatory agent is supported by its structural characteristics that align with known anti-inflammatory compounds. The mechanism of action may involve inhibition of specific enzymes or pathways associated with inflammation. Initial studies could focus on in vitro assays to evaluate its efficacy against inflammatory markers.
Case Study: Structural Analogues
A comparative analysis of structurally similar compounds reveals insights into potential applications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate | Methyl group instead of methoxy | Potential anti-inflammatory |
| Ethyl 5-Amino-4-cyano-3-methylthiophene-2-carboxylate | Different substitution pattern | Antimicrobial properties |
| Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate | Similar thiophene core | Antioxidant activity |
These analogues demonstrate the versatility of thiophene derivatives and their potential as therapeutic agents.
Research Insights
Preliminary studies suggest that interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors implicated in disease processes. The following approaches could be considered:
- In Vitro Assays : To evaluate inhibitory effects on specific enzymes or pathways relevant to inflammation or infection.
- Molecular Docking Studies : To predict binding interactions with target proteins.
Mechanism of Action
The mechanism of action of 6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-ethyl ester 3-methyl ester
- 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-tert-butyl ester 3-ethyl ester
Uniqueness
The uniqueness of 6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate lies in its specific ester groups (benzyl and methyl), which can influence its chemical reactivity and biological activity. These ester groups may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Biological Activity
6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a compound of interest due to its potential pharmacological properties. This article provides an overview of its biological activities, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 318.39 g/mol. Its structure features a thieno[2,3-c]pyridine core, which is known for diverse biological activities.
Pharmacological Effects
- Antimicrobial Activity : Studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
- Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro studies showed that it induces apoptosis in specific cancer cell lines by activating caspase pathways.
- CNS Activity : The compound has been evaluated for its neuroprotective effects. It appears to modulate neurotransmitter systems and may offer therapeutic potential in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has the potential to interact with various receptors in the central nervous system.
- Oxidative Stress Reduction : Some studies suggest that it may possess antioxidant properties that protect cells from oxidative damage.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of several thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 6-O-benzyl 3-O-methyl exhibited significant inhibition zones compared to control groups.
-
Cancer Cell Proliferation Inhibition :
- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be around 25 µM after 48 hours of treatment.
Data Tables
Q & A
Q. What synthetic methodologies are effective for synthesizing 6-O-benzyl 3-O-methyl derivatives of thieno[2,3-c]pyridine dicarboxylates?
Synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example, analogous compounds (e.g., tetrahydroimidazo[1,2-a]pyridines) are synthesized via one-pot, two-step reactions using ethanol as a solvent under reflux conditions . Key steps include:
- Cyclization : Reacting precursors (e.g., substituted benzylamines) with carbonyl-containing reagents.
- Protection/Deprotection : Selective benzylation/methylation to stabilize reactive sites.
- Crystallization : Purification via recrystallization from DMF/water mixtures, yielding solids with 55–61% purity .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
Structural validation relies on:
Q. What are the critical physical properties (e.g., melting point, solubility) for handling this compound?
- Melting Point : Analogous derivatives melt between 215–245°C, indicating thermal stability .
- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water or ethanol .
- Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis of ester groups .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher yield and selectivity?
The ICReDD framework integrates quantum chemical calculations and experimental data to predict reaction outcomes:
- Reaction Path Search : Identifies low-energy intermediates using density functional theory (DFT).
- Machine Learning : Trains models on existing data (e.g., substituent effects on cyclization) to prioritize reaction conditions .
- Case Study : Optimizing benzylation selectivity by simulating steric and electronic effects of substituents on the pyridine ring .
Q. What mechanistic insights explain contradictions in reported synthetic yields (e.g., 55% vs. 86%)?
Discrepancies arise from:
- Side Reactions : Competing pathways (e.g., over-alkylation) reduce yield. Monitor via LC-MS for real-time analysis.
- Solvent Effects : Ethanol vs. DMF alters reaction kinetics; higher-polarity solvents favor cyclization but may destabilize intermediates .
- Catalyst Screening : Transition metals (e.g., Pd) or organocatalysts (e.g., proline derivatives) can suppress byproducts .
Q. How can this compound serve as a precursor for complex heterocyclic systems?
- Scaffold Functionalization : The thienopyridine core allows derivatization at C-2 (amine) and C-6 (benzyl ester) for:
- Pharmacophores : Introduce sulfonamide or acrylate groups for bioactivity screening.
- Cross-Coupling : Suzuki-Miyaura reactions to append aryl/heteroaryl groups .
- Case Study : Analogous compounds are used to synthesize triazolopyridines with antitumor activity via Huisgen cycloaddition .
Methodological Recommendations
- Experimental Design : Use fractional factorial designs to test solvent, temperature, and catalyst variables efficiently .
- Data Analysis : Apply principal component analysis (PCA) to correlate spectroscopic data with reaction outcomes .
- Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., cyanides in nitrile-containing analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
